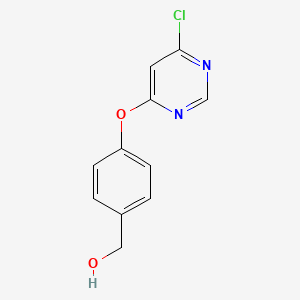
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is an organic compound that features a chloropyrimidine moiety linked to a phenylmethanol group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-chloropyrimidine with 4-hydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form various reduced derivatives.
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde or 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid.
Reduction: Various reduced pyrimidine derivatives.
Substitution: Products where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparación Con Compuestos Similares
- 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid
- 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde
- 4-((6-Chloropyrimidin-4-yl)oxy)phenylamine
Comparison: (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of derivatives with potential biological activity.
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
[4-(6-chloropyrimidin-4-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-11(14-7-13-10)16-9-3-1-8(6-15)2-4-9/h1-5,7,15H,6H2 |
Clave InChI |
CDIUGOFURJWQOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)OC2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
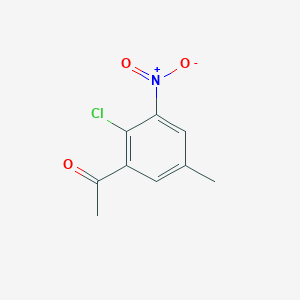




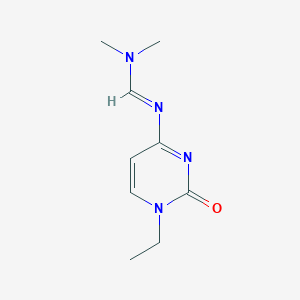
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


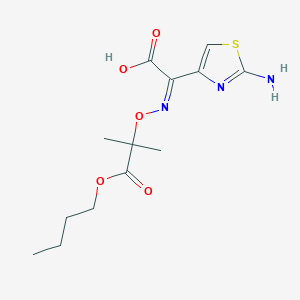
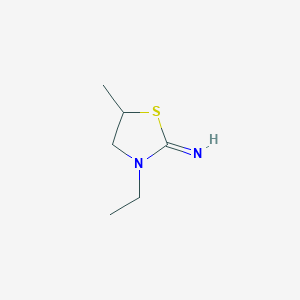
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
